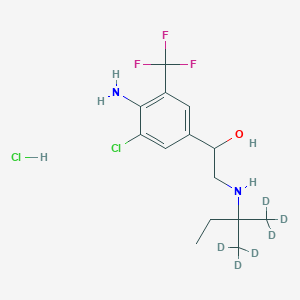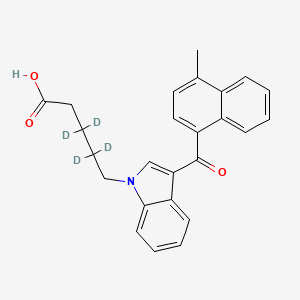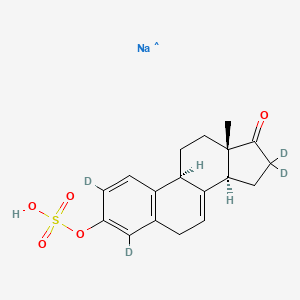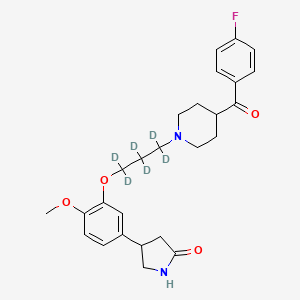
Lidanserin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lidanserin-d6 is a deuterated form of Lidanserin, a compound known for its role as a combined 5-HT2A and α1-adrenergic receptor antagonist . Lidanserin was initially developed as an antihypertensive agent but was never marketed . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lidanserin due to the stability imparted by the deuterium atoms.
Métodos De Preparación
The synthesis of Lidanserin-d6 involves the incorporation of deuterium atoms into the Lidanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are used.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production: Industrial production methods for this compound would involve large-scale synthesis using deuterated reagents in specialized reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Lidanserin-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Lidanserin-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of Lidanserin.
Biology: Employed in studies to understand the interaction of Lidanserin with biological targets such as 5-HT2A and α1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways in preclinical studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of Lidanserin in various matrices.
Mecanismo De Acción
Lidanserin-d6 exerts its effects by acting as an antagonist at 5-HT2A and α1-adrenergic receptors . The molecular targets and pathways involved include:
5-HT2A Receptors: this compound binds to these receptors, inhibiting the action of serotonin, which can lead to reduced blood pressure and other physiological effects.
α1-Adrenergic Receptors: By blocking these receptors, this compound prevents the action of norepinephrine, leading to vasodilation and decreased blood pressure.
Comparación Con Compuestos Similares
Lidanserin-d6 can be compared with other similar compounds, such as:
Glemanserin: Another 5-HT2A receptor antagonist with similar pharmacological properties.
Pruvanserin: A selective 5-HT2A receptor antagonist used in the treatment of insomnia.
Roluperidone: A compound with antagonistic effects on 5-HT2A and other receptors, investigated for its potential in treating schizophrenia.
Lenperone: An antipsychotic drug with antagonistic effects on 5-HT2A and dopamine receptors.
Iloperidone: An atypical antipsychotic with antagonistic effects on multiple receptors, including 5-HT2A and α1-adrenergic receptors.
Ketanserin: A well-known 5-HT2A and α1-adrenergic receptor antagonist used in the treatment of hypertension.
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Propiedades
Fórmula molecular |
C26H31FN2O4 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
4-[3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)/i2D2,11D2,14D2 |
Clave InChI |
JDYWZVJXSMADHP-QQWRRADESA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])OC3=C(C=CC(=C3)C4CC(=O)NC4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


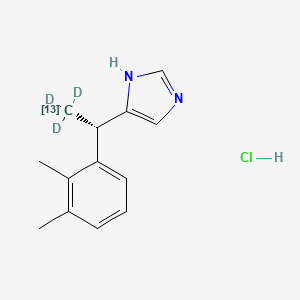


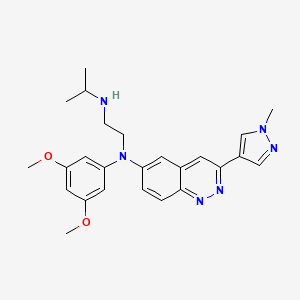

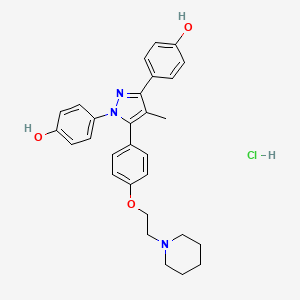
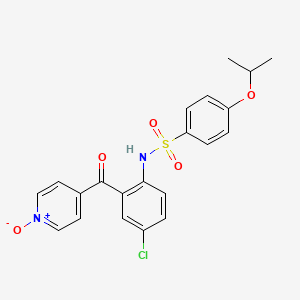


![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
